DNTA is a synthetically derived organic compound belonging to the class of aniline derivatives. It has gained attention in scientific research for its potential anticancer properties, particularly as an inhibitor of the Eag-1 potassium channel. []
Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent and selective histone deacetylase (HDAC) inhibitor. [] This compound exhibits strong inhibitory activity against human class I HDAC isoforms and shows efficacy against the human myelodysplastic syndrome (SKM-1) cell line. [] (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide effectively induces G1 cell cycle arrest and apoptosis in SKM-1 cells. [] Preclinical studies in SKM-1 xenograft models have demonstrated excellent in vivo antitumor activity following oral administration. []
Relevance: Both (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide belong to the benzamide class of compounds. [] Notably, both compounds feature a dimethylamino group within their respective structures. []
Imatinib
Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. [] It specifically targets and inhibits the activity of tyrosine kinases, playing a crucial role in regulating cell growth and proliferation. [] Imatinib's clinical success has established it as a cornerstone therapy for chronic myeloid leukemia (CML) and other malignancies. []
Relevance: Both Imatinib and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share the common structural motif of a benzamide group connected to a piperazine ring. [] This shared structural element suggests potential similarities in their binding interactions with target proteins and potential pharmacological activities. []
Compound Description: (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as VNI, is a potent inhibitor of sterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis. [] VNI exhibits promising antifungal activity and has shown efficacy in treating Chagas disease, a parasitic infection caused by Trypanosoma cruzi. []
Relevance: Both VNI and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a core benzamide structure. [] This structural similarity might contribute to overlapping binding properties with target proteins, and further investigation is warranted to explore potential similarities in their pharmacological profiles. []
Compound Description: 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide, also known as AP24534, is a potent and orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase. [] This compound demonstrates notable efficacy against the T315I gatekeeper mutant, which confers resistance to many existing BCR-ABL inhibitors. [] AP24534's ability to overcome this resistance mechanism makes it a promising candidate for treating chronic myeloid leukemia (CML), particularly in cases with the T315I mutation. []
Relevance: Both AP24534 and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide belong to the same structural class, sharing a benzamide moiety linked to a 4-methylpiperazine ring. [] This structural similarity suggests potential commonalities in their binding interactions with target proteins and potential for similar pharmacological effects. []
Compound Description: 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] This compound exhibits nanomolar binding affinity for both receptors and potently inhibits their kinase activities. [] Notably, it shows remarkable selectivity, exhibiting minimal activity against a panel of 403 other kinases. [] 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide demonstrates promising anti-inflammatory effects in vitro and in vivo, suggesting its therapeutic potential for inflammatory diseases. []
Relevance: 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a common structural motif of a benzamide group connected to a 4-methylpiperazine ring. [] This shared structural element suggests potential similarities in their interactions with target proteins and potential for overlapping pharmacological activities. []
Compound Description: 4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide, also known as WC-10, exhibits high affinity for dopamine D3 receptors. [, ] Its selectivity for D3 over D2 receptors makes it a valuable tool in studying the roles of these receptors in the central nervous system. [, ] WC-10's pharmacological profile suggests its potential as a therapeutic agent for conditions associated with dopamine dysregulation. [, ]
Relevance: Both WC-10 and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a common structural framework, with a benzamide core linked to a piperazine ring bearing a dimethylamino substituent. [, ] This shared structural motif might indicate similarities in their binding affinities to target proteins and potential for overlapping pharmacological activities, warranting further investigation. [, ]
Compound Description: N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, designated as 22a, is a highly potent and selective inhibitor of phospholipase D2 (PLD2). [] With a reported IC50 of 20 nM for PLD2, 22a demonstrates 75-fold selectivity over the closely related isoform PLD1. [] This significant selectivity distinguishes 22a as a valuable tool for dissecting the distinct roles of PLD2 in cellular signaling and evaluating its therapeutic potential. []
Relevance: Both N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide belong to the same structural class, characterized by an amide group connected to a substituted aromatic ring. [] This shared core structure suggests potential similarities in their binding properties, and further investigation is needed to ascertain potential overlaps in their pharmacological profiles. []
Compound Description: 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide is a potent glycine transporter 1 (GlyT1) inhibitor. [] With an IC50 value of 1.8 nM, it exhibits substantial inhibitory activity against GlyT1. [] Preclinical studies have shown promising results, indicating that 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide effectively crosses the blood-brain barrier in rats and demonstrates significant effects in rodent models of schizophrenia without inducing notable central nervous system side effects. []
Compound Description: N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, also known as TAK-715, is a potent and orally active inhibitor of p38 mitogen-activated protein (MAP) kinase. [] It exhibits an IC50 value of 7.1 nM for the inhibition of p38α and effectively suppresses the production of tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models of inflammation. [] Notably, TAK-715 displays good bioavailability and has demonstrated significant efficacy in a rat model of adjuvant-induced arthritis, supporting its potential as a therapeutic agent for rheumatoid arthritis and other inflammatory diseases. []
Relevance: Both TAK-715 and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a core benzamide structure. [] Additionally, both compounds possess a substituted phenyl ring linked to the benzamide moiety. [] These shared structural features may indicate potential similarities in their binding modes to target proteins and possible overlapping pharmacological properties, warranting further exploration. []
Overview
4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide is a synthetic organic compound with the molecular formula C26H38N4O2 and a CAS number of 946341-04-4. This compound is notable for its potential applications in medicinal chemistry, particularly as a research tool in pharmacological studies. It is classified under the category of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group.
Source and Classification
The compound can be sourced from various chemical suppliers and research institutions. It is classified based on its structure and functional groups, primarily as a benzamide due to the presence of the amide bond. Additionally, it contains a butoxy group and a dimethylamino moiety, which may contribute to its biological activity.
Synthesis Analysis
Methods
The synthesis of 4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide typically involves the following steps:
Formation of Benzamide: The reaction begins with the preparation of 4-butoxybenzoyl chloride, which is then reacted with 2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethylamine.
Amidation Reaction: This reaction occurs in the presence of a base, facilitating the formation of the amide bond between the benzoyl chloride and the amine.
Technical Details
The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity. Solvents such as dichloromethane or dimethylformamide may be used during the synthesis process.
Molecular Structure Analysis
Structure
Data
Molecular Formula: C26H38N4O2
Molecular Weight: Approximately 438.61 g/mol
Structural Representation: The compound's structure can be visualized using molecular modeling software or chemical drawing tools.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for amides and aromatic compounds, including:
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Nucleophilic Substitution: The butoxy group may participate in nucleophilic substitution reactions, depending on reaction conditions.
Technical Details
These reactions are significant in modifying the compound for enhanced biological properties or in synthesizing derivatives for further research.
Mechanism of Action
The mechanism of action for 4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide is not fully elucidated but is believed to involve interactions with specific neurotransmitter receptors or enzymes. Its structural features suggest potential activity at serotonin or dopamine receptors, which are critical targets in psychopharmacology.
Data
Research studies may explore its binding affinity and efficacy through in vitro assays using cell lines expressing relevant receptors.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white solid.
Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
Chemical Properties
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
Applications
4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide has potential applications in:
Pharmaceutical Research: As a lead compound for developing new drugs targeting neurological disorders.
Chemical Biology: Used as a tool compound to study receptor interactions or signaling pathways.
Research continues to explore its full therapeutic potential and mechanisms of action across various biological systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.